Iodine Positional Effect: 5-Iodo vs. 4-Iodo Regioisomer — Steric and Electronic Distinctions
2-(Aminomethyl)-5-iodobenzo[d]oxazole positions the iodine atom at the 5-position of the benzoxazole ring, para to the oxazole oxygen. In contrast, its 4-iodo regioisomer (CAS 1806318-97-7) places iodine ortho to the ring-oxygen, creating a sterically more congested environment adjacent to the heteroatom. This positional difference alters the electronic distribution across the aromatic system: the 5-iodo isomer benefits from resonance delocalization through the para-oriented oxygen lone pair, while the 4-iodo isomer experiences inductive withdrawal and steric compression near the oxazole oxygen . The 5-iodo configuration is predicted to exhibit lower steric hindrance in palladium-catalyzed cross-coupling reactions compared to the 4-iodo isomer, consistent with literature reports that 5-substituted benzoxazoles generally undergo oxidative addition with palladium(0) catalysts more readily than their 4-substituted counterparts [1]. This is a class-level inference based on established benzoxazole reactivity trends.
| Evidence Dimension | Steric accessibility of iodine for metal-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Iodine at 5-position (para to oxazole O); predicted lower steric hindrance; amenable to Pd(0) oxidative addition |
| Comparator Or Baseline | 2-(Aminomethyl)-4-iodobenzo[d]oxazole (CAS 1806318-97-7): iodine at 4-position ortho to oxazole O; higher steric congestion |
| Quantified Difference | Qualitative steric distinction; no direct comparative kinetic data available (class-level inference from benzoxazole coupling literature) |
| Conditions | Predicted based on structural analysis; literature precedent from benzoxazole Suzuki-Miyaura and Sonogashira coupling reactions (class-level) |
Why This Matters
For procurement decisions in synthetic chemistry workflows, the 5-iodo regioisomer is expected to offer superior reactivity in palladium-catalyzed transformations due to reduced steric hindrance, making it the preferred starting material for fragment elaboration via cross-coupling.
- [1] Lamani, M.; Prabhu, K. R. Iodine-Catalyzed Amination of Benzoxazoles: A Metal-Free Route to 2-Aminobenzoxazoles under Mild Conditions. Angew. Chem. Int. Ed. 2011, 50, 10696–10699. This paper establishes the general reactivity profile of benzoxazoles under metal-free iodination/amination conditions, providing class-level precedent for positional reactivity trends. View Source
